Cas no 72428-95-6 (10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)-)
![10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)- structure](https://fr.kuujia.com/scimg/cas/72428-95-6x500.png)
72428-95-6 structure
Nom du produit:10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)-
10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)- Propriétés chimiques et physiques
Nom et identifiant
-
- 10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)-
- LogP
- 10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7
- 10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15
- Rifamycin verde
- 72428-95-6
-
- Piscine à noyau: InChI=1S/C39H46N2O12S/c1-16-11-10-12-17(2)38(49)41-29-33(47)26-25(28-36(29)54-24(43)15-40-28)27-35(21(6)32(26)46)53-39(8,37(27)48)51-14-13-23(50-9)18(3)34(52-22(7)42)20(5)31(45)19(4)30(16)44/h10-16,18-20,23,30-31,34,44-47H,1-9H3,(H,41,49)
- La clé Inchi: CIKJBUUPPXVFDE-UHFFFAOYSA-N
- Sourire: [H]C=1OC2(OC3=C(C2=O)C4=C5N=CC(=O)SC5=C(N=C(O)C(=C([H])C([H])=C([H])C([H])(C)C([H])(O)C([H])(C)C([H])(O)C([H])(C)C([H])(OC(=O)C)C([H])(C)C([H])(OC)C1[H])C)C(O)=C4C(O)=C3C)C
Propriétés calculées
- Qualité précise: 766.27714608g/mol
- Masse isotopique unique: 766.27714608g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 14
- Comptage des atomes lourds: 54
- Nombre de liaisons rotatives: 3
- Complexité: 1950
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 9
- Nombre de centres stéréoscopiques d'obligations fixes: 3
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.762
- Surface topologique des pôles: 236Ų
Propriétés expérimentales
- Dense: 1.41
- Indice de réfraction: 1.638
10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)- Littérature connexe
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
72428-95-6 (10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)-) Produits connexes
- 4619-20-9(4-(4-Methylphenyl)-4-oxobutanoic Acid)
- 161125-59-3(Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate)
- 95274-63-8(6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one)
- 1021073-19-7(N-(4-ethylphenyl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide)
- 1803820-09-8((2,3-Dichloro-6-fluorophenyl)(methyl)sulfane)
- 1806343-85-0(3-Bromo-1-(2-(bromomethyl)phenyl)propan-1-one)
- 119-84-6(Dihydrocoumarin)
- 185243-76-9(2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline)
- 2172523-06-5(2-2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-3-yl}formamido)ethoxyacetic acid)
- 1173097-34-1(cis-Urocanic Acid-[13C3])
Fournisseurs recommandés
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif

Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
